molecular formula C8H14ClNO2 B14351724 2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide CAS No. 90952-56-0

2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide

Cat. No.: B14351724
CAS No.: 90952-56-0
M. Wt: 191.65 g/mol
InChI Key: OSPFSWVJDVUKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide is an organic compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . It is a chlorinated acetamide derivative, often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide typically involves the reaction of 2-methyl-4-oxopentanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Properties

CAS No.

90952-56-0

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

2-chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide

InChI

InChI=1S/C8H14ClNO2/c1-6(11)4-8(2,3)10-7(12)5-9/h4-5H2,1-3H3,(H,10,12)

InChI Key

OSPFSWVJDVUKFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.